4-Phenylazomaleinanil
Overview
Description
4-Phenylazomaleinanil is an organic compound characterized by the presence of a maleimide group conjugated with a phenylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylazomaleinanil typically involves the reaction of maleic anhydride with p-aminophenylazobenzene. The process begins with the acylation of p-aminophenylazobenzene, followed by cyclodehydration to form the maleimide ring. The reaction conditions often include the use of an aromatic solvent and a dehydrating agent to facilitate the cyclodehydration step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Phenylazomaleinanil undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: This is a type of click chemistry reaction where the maleimide group reacts with thiols to form thiosuccinimide products.
Diels-Alder Reaction: The maleimide group can act as a dienophile in Diels-Alder reactions, forming adducts with dienes such as cyclopentadiene or furan.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiols, and the reaction is typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at pH 6.5 to 7.5.
Diels-Alder Reaction: Reagents include dienes like cyclopentadiene or furan, and the reaction is often conducted at elevated temperatures to facilitate the formation of the adducts.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thiosuccinimide derivative.
Diels-Alder Reaction: The major products are cyclic adducts formed from the reaction of the maleimide group with the diene.
Scientific Research Applications
4-Phenylazomaleinanil has several scientific research applications:
Materials Science: It is used in the synthesis of polymers with unique thermal and photophysical properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules through reactions like the Diels-Alder reaction.
Bioconjugation: The thiol-maleimide reaction is widely used in bioconjugation techniques to modify proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 4-Phenylazomaleinanil involves its reactivity with nucleophiles such as thiols. The maleimide group undergoes a Michael addition with thiols, forming stable thiosuccinimide linkages. This reactivity is exploited in bioconjugation and polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar in structure but lacks the phenylazo group.
N-Ethylmaleimide: Contains an ethyl group instead of the phenylazo group.
N-Substituted Maleimides: A broad class of compounds with various substituents on the nitrogen atom.
Uniqueness
4-Phenylazomaleinanil is unique due to the presence of the phenylazo group, which imparts distinct photophysical properties and enhances its reactivity in certain chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in bioconjugation applications .
Properties
IUPAC Name |
1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066023 | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16201-96-0 | |
Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazophenylmaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(p-Phenylazophenyl)maleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |
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Record name | N-(p-Phenylazophenyl)maleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |
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